molecular formula C11H11Cl2N B3381567 4-Chloromethyl-2-methylquinoline hydrochloride CAS No. 252919-32-7

4-Chloromethyl-2-methylquinoline hydrochloride

Cat. No.: B3381567
CAS No.: 252919-32-7
M. Wt: 228.11 g/mol
InChI Key: NFXFTRUTNFGBFW-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-methylquinoline hydrochloride is a quinoline-based compound with the molecular formula C11H11Cl2N and a molecular weight of 228.11 g/mol.

Preparation Methods

The synthesis of 4-Chloromethyl-2-methylquinoline hydrochloride typically involves the chloromethylation of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride . Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

4-Chloromethyl-2-methylquinoline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under mild conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-methylquinoline derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . Major products formed from these reactions include substituted quinolines, quinoline oxides, and reduced quinoline derivatives .

Scientific Research Applications

4-Chloromethyl-2-methylquinoline hydrochloride has a wide range of scientific research applications:

    Medicinal Chemistry: It serves as a lead compound for the synthesis of novel drugs with improved efficacy and reduced side effects.

    Materials Science: The compound is used in the development of quinoline-based fluorescent zinc sensors, which are employed as fluorescent probes.

    Analytical Chemistry: It is utilized in the preparation of various analytical reagents and standards.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-methylquinoline hydrochloride involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloromethyl-2-methylquinoline hydrochloride can be compared with other similar compounds, such as:

    3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: This compound has a similar structure but differs in the position of the chlorine and methyl groups.

    2-(Chloromethyl)quinoline hydrochloride: This compound lacks the methyl group at the 2-position, making it less sterically hindered.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(chloromethyl)-2-methylquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXFTRUTNFGBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623616
Record name 4-(Chloromethyl)-2-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252919-32-7
Record name 4-(Chloromethyl)-2-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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